molecular formula C6H5F2N B1215098 3,5-Difluoroaniline CAS No. 372-39-4

3,5-Difluoroaniline

Cat. No. B1215098
CAS RN: 372-39-4
M. Wt: 129.11 g/mol
InChI Key: KQOIBXZRCYFZSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Difluoroaniline has been explored through various methods, highlighting its accessibility for chemical studies and industrial applications. Feng Ya-qing (2004) discussed ten synthetic routes from different raw materials, emphasizing methods using m-phenylene diamine and 2,4-difluoroaniline as promising for industrial applications in China (Feng Ya-qing, 2004).

Molecular Structure Analysis

The molecular structure and conformation of 3,5-Difluoroaniline have been detailed through experimental and theoretical studies. Pathak et al. (2015) conducted a comprehensive investigation using FT-IR, FT-Raman, UV, and NMR spectroscopies, alongside DFT calculations, revealing insights into the molecular properties such as dipole moment, polarizability, and molecular electrostatic potential surface (Pathak et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of 3,5-Difluoroaniline showcase its reactivity and stability, influenced by charge delocalization and electronic properties. The study by Pathak et al. (2015) also highlighted the molecule's stability from charge delocalization and reactivity descriptors, providing a foundation for understanding its chemical behavior (Pathak et al., 2015).

Physical Properties Analysis

The physical properties of 3,5-Difluoroaniline, such as spectroscopic characteristics and thermodynamic properties, were evaluated, offering a deeper understanding of its behavior under various conditions. Pathak et al.'s (2015) work provided valuable data on its thermodynamic properties, contributing to the comprehensive profile of this compound (Pathak et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, were extensively analyzed through natural bond orbital (NBO) analysis and reactivity descriptors. This analysis underscores the compound's potential for various chemical reactions and applications, as detailed in the studies by Pathak et al. (2015) (Pathak et al., 2015).

Scientific Research Applications

Spectroscopic Analysis and Molecular Properties

3,5-Difluoroaniline (C6H5NF2) has been extensively studied for its molecular structure, spectroscopic analysis, and properties. Pathak et al. (2015) conducted an experimental and quantum chemical study on 3,5-Difluoroaniline, exploring its geometrical and electronic structure. They focused on its spectral data using techniques like FT-IR, FT-Raman, UV, and NMR. The study provided insights into molecular properties such as dipole moment, polarizability, and hyperpolarizability. This research is significant for understanding the molecular behavior and properties of 3,5-Difluoroaniline in various states (Pathak et al., 2015).

Synthesis and Industrial Application

Feng Ya-qing (2004) discussed various synthetic methods for producing 3,5-difluoroaniline from different raw materials. The study highlighted methods using m-phenylene diamine and 2,4-difluoroaniline as raw materials, suggesting their potential for industrial applications in China. This research provides valuable insights into the efficient synthesis of 3,5-Difluoroaniline, which is crucial for its practical applications (Feng Ya-qing, 2004).

Molecular Structure and Thermodynamic Properties

Research by Dorofeeva et al. (2006) focused on the molecular structure, conformation, and potential to internal rotation of 3,5-Difluoroanisole. They used gas-phase electron diffraction and quantum chemical calculations to study these aspects. The study also explored ideal gas thermodynamic properties, providing a comprehensive understanding of the molecule's behavior under different conditions (Dorofeeva et al., 2006).

Fluorine Substitution Effects

Kose et al. (2019) investigated the effects of fluorine substitution in difluoroanilines, with a focus on 2,6-difluoroaniline. The study covered spectroscopic features, reactivity characteristics, and nonlinear optical properties. It provided insights into how fluorine substitution impacts the molecule's reactive nature and potential applications (Kose et al., 2019).

Safety And Hazards

3,5-Difluoroaniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3,5-difluoroaniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5F2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOIBXZRCYFZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0059906
Record name 3,5-Difluoroaniline
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Molecular Weight

129.11 g/mol
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Physical Description

Other Solid
Record name Benzenamine, 3,5-difluoro-
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Product Name

3,5-Difluoroaniline

CAS RN

372-39-4
Record name 3,5-Difluoroaniline
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Record name 3,5-Difluoroaniline
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Record name 3,5-DIFLUOROANILINE
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Synthesis routes and methods I

Procedure details

A 4-neck, 500 mL flask was equipped with a mechanical stirrer, a glass stopper, a rubber septum and a condenser with an inert gas inlet. To this flask was added, in order, tris(dibenzylideneacetone)dipalladium (0) (Pd2(dba)3) (25 mg, 0.01 mol %), 1,1′-bis(diphenylphosphino)ferrocene (dppf) (46 mg, 0.03 mol %), sodium tert-butoxide (37 g, 1.4 eq, xylenes (90 mL), 1-chloro-3,5-difluorobenzene (49.2 g, 0.33 mol) and benzophenone imine (50 g, 0.28 mol). The mixture was refluxed for 8 hours until GC analysis confirmed that the benzophenone imine had been consumed. The reaction mixture was cooled slightly, and 150 mL of 2M HCl was added slowly to the reaction mixture with some gas evolution and the mixture was refluxed with sufficient agitation for 45 minutes. While still warm, the reaction mixture was put in a separatory funnel and the aqueous layer was collected. An additional 90 mL of xylenes was added to the separatory funnel and the organic layer was washed with 4×100 mL 1M HCl. The acidic fractions were combined and made alkaline with aqueous conc ammonium hydroxide. The free amine was extracted with 250 mL methyl tert-butyl ether. The organic layer was dried over magnesium sulfate and concentrated in vacuo to yield the expected product in 89% yield.
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46 mg
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xylenes
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Yield
89%

Synthesis routes and methods II

Procedure details

One embodiment of the present invention relates to the discovery that 3,5-difluoroaniline can be synthesized at high yields and high purity by fluorinating 1,3,5-trichlorobenzene in the presence of a polar solvent to make an intermediate 1,3,5-trifluorobenzene, and then aminating the 1,3,5-trifluorobenzene in the presence of aqueous or anhydrous ammonia to obtain the desired 3,5-difluoroaniline.
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Synthesis routes and methods III

Procedure details

A 600 ml Hastelloy pressure reactor (Parr Instrument Co., Moline, Ill.) equipped with the standard stirrer, thermowell, and valves was used. The reactor was charged with 0.833 moles of 1,3,5-trifluorobenzene (110 g), 4.6 moles of 29% ammonia in water (270 g), and 0.44 moles of magnesium oxide (17.8 g). The reactor was purged with argon, and heated to 225° C. until the maximum pressure (about 1400 psig) was reached. As the reaction proceeded, the pressure dropped at a rate of about 20 lbs./hour for about 6 hours. The reactor was then cooled and the contents allowed to settle. The oils were drained from the reactor bottom until salts/water are observed. The salts float on the oils and settle slowly in the aqueous ammonia. The aqueous salts were extracted 2 or 3 times with MTBE. The MTBE was combined with the oils and charged to a distillation column packed with stainless steel packing (ProPak). The salts were centrifuged, washed with water, and discarded. The product was isolated by distilling MTBE at atm. Pressure, then distilling DFA at 20 to 50 mm.
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270 g
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Synthesis routes and methods IV

Procedure details

In a further embodiment, the present invention relates to a method for the two step preparation of 3,5-difluoroaniline from 1,3,5-trichlorobenzene. First, an amount of 1,3,5-trichlorobenzene is reacted with a fluoride-containing compound to obtain 1,3,5-trifluorobenzene. Second, the 1,3,5-trifluorobenzene is reacted with aqueous ammonia and a metal oxide or metal hydroxide to obtain the product 3,5-difluoroaniline.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Difluoroaniline
Reactant of Route 2
3,5-Difluoroaniline
Reactant of Route 3
3,5-Difluoroaniline
Reactant of Route 4
3,5-Difluoroaniline
Reactant of Route 5
3,5-Difluoroaniline
Reactant of Route 6
3,5-Difluoroaniline

Citations

For This Compound
412
Citations
JG Bundy, EM Lenz, NJ Bailey… - … and Chemistry: An …, 2002 - Wiley Online Library
High‐resolution 1 H nuclear magnetic resonance (NMR) spectroscopy can be used to produce a biochemical fingerprint of low‐molecular‐weight metabolites from complex biological …
Number of citations: 155 setac.onlinelibrary.wiley.com
E Kose, M Karabacak, F Bardak, A Atac - Journal of Molecular Structure, 2016 - Elsevier
One of the most significant aromatic amines is aniline, a primary aromatic amine replacing one hydrogen atom of a benzene molecule with an amino group (NH 2 ). This study reports …
Number of citations: 13 www.sciencedirect.com
N Ishikawa, MJ Namkung… - The Journal of Organic …, 1965 - ACS Publications
Synthesis of 3, 5-difluoro-4-N-methylaminoazobenzene and related azo dyes is described. The named dye was made from 2, 6-difluoro-1, 4-phenylenediamine. A practical synthesis for …
Number of citations: 11 pubs.acs.org
MAV Ribeiro da Silva, AI Ferreira… - The Journal of Physical …, 2007 - ACS Publications
The standard (p = 0.1 MPa) molar enthalpies of formation in the condensed phase of all the fluoroanilines, with the exception of the 2,3,5-trifluoroaniline compound, were derived from …
Number of citations: 44 pubs.acs.org
SK Pathak, R Srivastava, AK Sachan, O Prasad… - … Acta Part A: Molecular …, 2015 - Elsevier
Comprehensive investigation of geometrical and electronic structure in ground as well as the first excited state of 3,5-Difluoroaniline (C 6 H 5 NF 2 ) was carried out. The experimentally …
Number of citations: 61 www.sciencedirect.com
E Kose, F Bardak, A Atac - Journal of Molecular Structure, 2019 - Elsevier
In this study, the spectroscopic features and reactive nature of difluoroanilines, with special attention on 2,6-difluoroaniline (2,6-DFA), are explored thoroughly to gain insight into the …
Number of citations: 2 www.sciencedirect.com
AR Kumar, S Selvaraj, P Anthoniammal… - Journal of Fluorine …, 2023 - Elsevier
Density Functional Theory (DFT) and Hartree-Fock (HF) approaches were used to study the spectroscopic, pharmacological and other molecular properties of structural isomers of …
Number of citations: 2 www.sciencedirect.com
I Niculescu-Duvaz, I Scanlon… - Journal of medicinal …, 2004 - ACS Publications
Nine new nitrogen mustard compounds derived from 2,6-difluoro-4-hydroxy- (3a−e) and 2,6-difluoro-4-amino- (4a−d) aniline were synthesized as potential prodrugs. They were …
Number of citations: 37 pubs.acs.org
AS TOMCUFCIK, DR SEEGER - The Journal of Organic …, 1961 - ACS Publications
XX' X X'I. HH V. Br H II. FH VI. Cl Cl III. FF VII. Br Cl IV. Cl H highly effective in prolonging the life span of mice with advanced leukemia (L1210). 3 In our labora-tories, these compounds …
Number of citations: 18 pubs.acs.org
SK Hong, DK Anestis, TT Henderson, GO Rankin - Toxicology letters, 2000 - Elsevier
Haloanilines are widely used as chemical intermediates in the manufacture of pesticides, dyes and drugs. The purpose of this study was to examine the in vitro nephrotoxic effects of the …
Number of citations: 28 www.sciencedirect.com

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